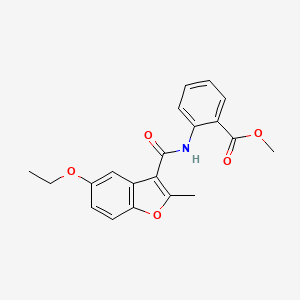

methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate

Description

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate is a benzofuran-derived compound featuring a benzoate ester core linked via an amide bond to a substituted benzofuran moiety. The benzofuran ring is substituted with a 5-ethoxy and 2-methyl group, while the benzoate ester is para-substituted with the amido functionality. Benzofuran derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

methyl 2-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-4-25-13-9-10-17-15(11-13)18(12(2)26-17)19(22)21-16-8-6-5-7-14(16)20(23)24-3/h5-11H,4H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWQYOJHVYGRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Compounds

Biological Activity

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate features a benzofuran core, which is known for its pharmacological potential. The presence of ethoxy and amido functional groups enhances its solubility and reactivity, contributing to its biological activity.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate, exhibit antimicrobial properties. A study demonstrated that related compounds showed inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate | TBD | Staphylococcus aureus |

| Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate | 6.25 | Escherichia coli |

| Benzofuran Derivative X | 12.5 | Klebsiella pneumoniae |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains, with lower values signifying higher potency.

Anticancer Properties

Benzofuran derivatives have been studied for their potential anticancer effects. Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies have shown that similar benzofuran compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins.

The biological activity of methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate is attributed to its interaction with specific molecular targets.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, leading to reduced cellular proliferation.

- Receptor Modulation: Interaction with cellular receptors can alter signaling pathways associated with inflammation and cancer progression.

- Oxidative Stress Induction: Some studies suggest that benzofuran derivatives can induce oxidative stress in target cells, contributing to their anticancer effects.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate. Improved bioavailability is a critical factor for therapeutic efficacy.

Table 2: Pharmacokinetic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution | Wide |

| Metabolism | Hepatic |

| Half-life | 4 hours |

| Excretion | Renal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.